![molecular formula C14H11BrN2O3 B4817890 N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide](/img/structure/B4817890.png)
N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide
Overview
Description
N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide, also known as BAY 36-7620, is a chemical compound that belongs to the class of furan derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism of Action
N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 acts as a selective antagonist of the AMPA subtype of ionotropic glutamate receptors, which are involved in fast synaptic transmission in the brain. It binds to a specific site on the receptor and prevents the influx of calcium ions into the postsynaptic neuron, thereby reducing the excitatory response.
Biochemical and Physiological Effects:
N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 has been shown to modulate synaptic plasticity and long-term potentiation (LTP) in the hippocampus, a brain region that is critical for learning and memory. It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 is its high selectivity and potency towards AMPA receptors, which allows for precise manipulation of synaptic transmission in vitro and in vivo. However, its limited solubility and stability in aqueous solutions can pose challenges for experimental design and interpretation.
Future Directions
Further research is needed to explore the potential therapeutic applications of N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 in neurological disorders, as well as its effects on other neurotransmitter systems and brain regions. Novel derivatives and analogs of N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 could also be developed to improve its pharmacokinetic properties and selectivity towards specific AMPA receptor subunits.
Scientific Research Applications
N-[1-(aminocarbonyl)-2-(4-bromophenyl)vinyl]-2-furamide 36-7620 has been widely used as a research tool to study the function and regulation of ionotropic glutamate receptors, which play a crucial role in synaptic transmission and plasticity in the brain. It has also been investigated for its potential therapeutic applications in the treatment of neurological disorders such as Alzheimer's disease and stroke.
properties
IUPAC Name |
N-[(E)-3-amino-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAIOAKCJBAMDG-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Br)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Br)/C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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